2-hydroxy-N-pentanoylbenzamide
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Overview
Description
2-Hydroxy-N-pentanoylbenzamide is an organic compound with the molecular formula C12H15NO3 It is a benzamide derivative characterized by the presence of a hydroxy group at the ortho position and a pentanoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-pentanoylbenzamide typically involves the acylation of 2-hydroxybenzamide with pentanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxybenzamide+Pentanoyl chloride→this compound+HCl
The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-pentanoylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-pentanoylbenzamide.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-Pentanoylbenzamide
Reduction: 2-Hydroxy-N-pentanolbenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-pentanoylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-pentanoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pentanoyl group can interact with hydrophobic pockets, stabilizing the compound within the binding site. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: Lacks the pentanoyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Hydroxy-N,N-dimethylbenzamide: Contains two methyl groups on the nitrogen, which can affect its binding properties and reactivity.
2-Hydroxythiobenzamide: Contains a sulfur atom instead of an oxygen atom, which can alter its chemical and biological properties.
Uniqueness
2-Hydroxy-N-pentanoylbenzamide is unique due to the presence of both a hydroxy group and a pentanoyl group, which confer specific chemical and biological properties. The hydroxy group allows for hydrogen bonding, while the pentanoyl group increases hydrophobicity, enhancing its interaction with hydrophobic pockets in proteins.
Properties
IUPAC Name |
2-hydroxy-N-pentanoylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-8-11(15)13-12(16)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDWTNWOKRUQFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=O)C1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366085 |
Source
|
Record name | 2-hydroxy-N-pentanoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56429-73-3 |
Source
|
Record name | 2-hydroxy-N-pentanoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-N-PENTANOYL-BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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